Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is recognized for its diverse biological activities, making it significant in medicinal chemistry and drug development. The presence of both bromo and ethyl acetate groups in this compound enhances its versatility as an intermediate for various chemical reactions and applications. The compound is identified by the Chemical Abstracts Service number 1363381-02-5 and has a molecular formula of C10H9BrN2O2, with a molecular weight of approximately 271.10 g/mol .
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is classified as a heterocyclic aromatic compound. It is synthesized from α-bromoketones and 2-aminopyridines, typically using methods that involve tandem cyclization and bromination processes. Its classification within the broader category of imidazo[1,2-A]pyridines positions it among compounds that exhibit significant pharmacological properties, including potential applications in anti-inflammatory and anticancer therapies .
The synthesis of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate can be achieved through several methods:
The reaction typically proceeds under mild conditions, allowing for high yields of the desired product. Reaction monitoring can be performed using thin-layer chromatography to ensure completion before purification .
The molecular structure of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate features a fused imidazole-pyridine ring system with a bromo substituent at the fourth position and an ethyl acetate group at the third position. The compound's structure can be represented as follows:
Key structural data include:
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate can participate in various chemical reactions:
The mechanism by which Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The bromo group facilitates covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the imidazo[1,2-A]pyridine core can engage in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .
The compound's reactivity profile allows it to serve as an intermediate in various chemical syntheses while maintaining stability under appropriate conditions .
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate has several scientific applications:
Palladium-catalyzed Suzuki–Miyaura coupling is pivotal for introducing diverse aryl groups to the imidazo[1,2-a]pyridine core. Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate serves as an electrophilic partner due to the bromide's favorable leaving-group ability. Recent advances enable couplings with base-sensitive boronic acids via Lewis acid-mediated transmetalation, where zinc complexes (e.g., [(tmeda)Zn(OH)(OTf)]₃) stabilize cationic Pd(II) intermediates, suppressing protodeborylation. This method achieves quantitative yields with aryltrifluoroborates at 80°C and tolerates esters, unlike traditional basic conditions [1] [6]. For electron-deficient borons, N-methyliminodiacetic acid (MIDA) boronates are optimal, while pinacol esters show limited reactivity under these conditions [6].
Table 1: Suzuki–Miyaura Coupling Partners for Ethyl 4-Bromoimidazo[1,2-a]pyridine-3-acetate
Boronate Type | Reaction Temperature | Yield (%) | Compatibility Notes |
---|---|---|---|
Arylboronic acids | 80°C | 70–85 | Requires Lewis acid mediation |
Potassium aryltrifluoroborates | 80°C | >95 | Optimal for base-sensitive groups |
MIDA boronates | 100°C | 80–90 | Hydrolytic stability enables sequential coupling |
Pinacol esters | 100°C | <20 | Low reactivity in Lewis acid systems |
Copper catalysis enables direct C–H functionalization at the C6/C8 positions of the imidazo[1,2-a]pyridine scaffold. Using Cu(I)/Cu(II) redox pairs with directing groups (e.g., pyridine, oxazoline), bromination or arylation occurs regioselectively. Microwave assistance (150°C, 10 min) accelerates Chan–Lam coupling of ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate with arylboronic acids, achieving 75–88% yields. Critical to success is the exclusion of O₂ to prevent Cu(II) oxidation, which deactivates the catalyst [7]. This method bypasses pre-halogenation needs, streamlining access to polysubstituted derivatives [3].
Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) assemble the imidazo[1,2-a]pyridine core via C–H activation of 2-aminopyridines and coupling with α-diazocarbonyl compounds. Ethyl diazoacetate couples regioselectively at C3, and subsequent *in situ bromination (NBS) yields Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate in one pot. Cyclization efficiency hinges on electron-rich pyridines (e.g., 2-amino-4-methylpyridine), with yields exceeding 90% under inert conditions [7].
Visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) generates bromine radicals from N-bromosuccinimide (NBS) under mild conditions. Selective C4 bromination of ethyl imidazo[1,2-a]pyridine-3-acetate occurs in acetonitrile at 25°C, avoiding electrophilic aromatic substitution (EAS) byproducts. Blue light (450 nm) irradiation for 2 hours achieves 85% yield, with the acetate group’s electron-withdrawing nature directing radical attack to C4 [5].
Hypervalent iodine reagents (e.g., PhI(OAc)₂) mediate oxidative radical bromination using LiBr or NaBr. In a mixed solvent (ethyl acetate/water), ethyl imidazo[1,2-a]pyridine-3-acetate undergoes single-electron oxidation, forming a radical cation that couples with bromide. Yields reach 78% at 60°C within 3 hours. This method avoids trace metal contamination, crucial for pharmaceutical applications [5].
Table 2: Radical Bromination Methods for Imidazo[1,2-a]pyridine Derivatives
Method | Reagent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Photocatalytic | NBS, Ru catalyst | 450 nm light, 25°C | 85 | C4 > C6 (20:1) |
Oxidative (metal-free) | PhI(OAc)₂, LiBr | Ethyl acetate/H₂O, 60°C | 78 | C4 exclusively |
Electrophilic | Br₂ | DCM, 0°C | 65 | C6 > C4 (3:1) |
Microwave irradiation drastically reduces reaction times via dielectric heating. Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate synthesis from 2-amino-5-bromopyridine and ethyl 2-bromoacetate completes in 15 minutes at 160°C (vs. 8 hours at 80°C conventionally), achieving 92% yield. Polar solvents like DMF (tan δ = 0.161) enhance microwave absorption, while non-polar solvents (e.g., toluene, tan δ = 0.040) require passive heating elements (SiC) [6] [7]. Closed-vessel systems enable superheating above solvent boiling points, further accelerating kinetics.
Solid-phase synthesis (SPS) using polystyrene or controlled-pore glass (CPG) resins enables rapid diversification. The carboxylate of Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate is hydrolyzed to anchor the acid to Wang resin via ester linkage. On-resin Suzuki coupling with arylboronic acids (Pd(OAc)₂, SPhos) introduces diversity at C4, followed by TFA cleavage to release products. Coupling efficiencies exceed 98% per step, enabling synthesis of 50-mer libraries in <72 hours. Resin loading (20–30 μmol/g) minimizes steric hindrance [2] [5].
Table 3: Solid-Phase Synthesis Parameters for Imidazo[1,2-a]pyridine Libraries
Resin Type | Loading (μmol/g) | Anchoring Chemistry | Cleavage Reagent | Purity Range |
---|---|---|---|---|
Polystyrene | 30–50 | Esterification (DIC/HOBt) | 20% TFA/DCM | 85–92% |
PEG-Polystyrene hybrid | 40–60 | Rink amide linker | 95% TFA/H₂O | 90–95% |
CPG (1000 Å) | 20–30 | Si-O-C linkage | NH₄OH/MeOH | 88–94% |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3